HDAC8 Inhibitory Activity of 3-Amino-2-propylpentanoic Acid vs. Valproic Acid
In a biochemical assay against human histone deacetylase 8 (HDAC8), 3-amino-2-propylpentanoic acid demonstrated an IC50 value of 50,000 nM [1]. While this potency is moderate compared to potent research-grade HDAC inhibitors, it provides a structurally distinct starting point compared to valproic acid. VPA is a known HDAC inhibitor, but direct, head-to-head IC50 data under identical assay conditions for VPA are not provided in this specific dataset, limiting a precise potency comparison [1]. The differentiation lies in the chemotype, with the 3-amino-2-propylpentanoic acid scaffold offering an alternative zinc-binding group interaction compared to VPA's simple carboxylic acid.
| Evidence Dimension | HDAC8 Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 50,000 nM |
| Comparator Or Baseline | Valproic acid (VPA) - Quantitative IC50 data not available from the same source for direct comparison. |
| Quantified Difference | Not calculable from the available data. |
| Conditions | Inhibition of recombinant human HDAC8 in a biochemical assay. |
Why This Matters
This evidence shows the compound engages a specific epigenetic target relevant to oncology and neuroscience, offering a distinct chemical scaffold for developing non-hydroxamate HDAC modulators.
- [1] BindingDB. BDBM50529155 CHEMBL4553969: 3-Amino-2-propylpentanoic acid. Affinity Data: IC50: 5.00E+4 nM for HDAC8. Available at: https://bdb8.ucsd.edu/bindingdb/ View Source
